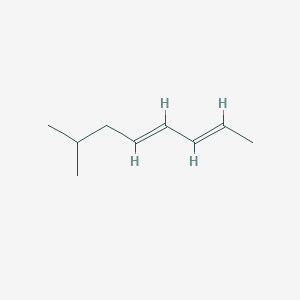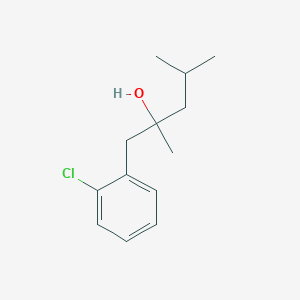
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol is an organic compound characterized by a chlorophenyl group attached to a dimethylpentanol backbone
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylpentan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol can be compared with similar compounds such as:
2-(2-Chlorophenyl)-1-iodooctane: Both compounds contain a chlorophenyl group, but differ in their alkyl chain length and functional groups.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a similar aromatic structure but includes a pyrazole ring and carboxylic acid ester group, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
6283-97-2 |
|---|---|
Formule moléculaire |
C13H19ClO |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C13H19ClO/c1-10(2)8-13(3,15)9-11-6-4-5-7-12(11)14/h4-7,10,15H,8-9H2,1-3H3 |
Clé InChI |
VQXOHFQEUMTKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(CC1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
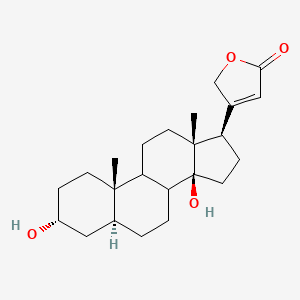
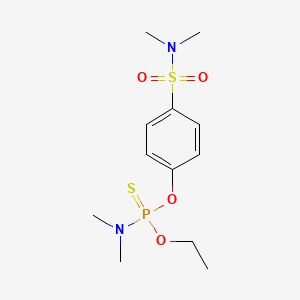
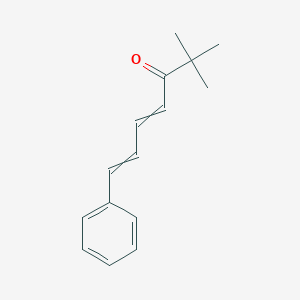
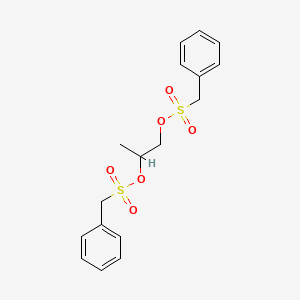
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
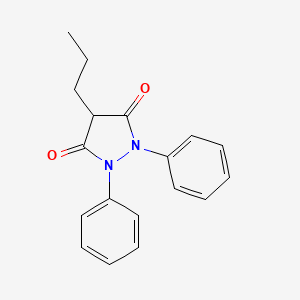
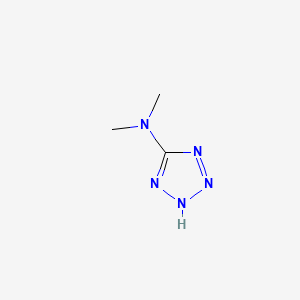

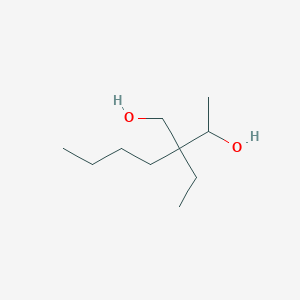
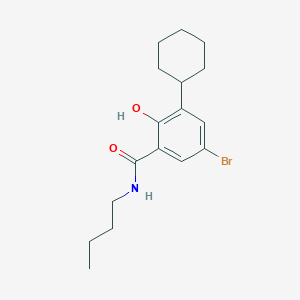
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
